molecular formula C11H22ClNO2 B6259060 tert-butyl 2-(piperidin-3-yl)acetate hydrochloride CAS No. 1394040-19-7

tert-butyl 2-(piperidin-3-yl)acetate hydrochloride

Cat. No.: B6259060
CAS No.: 1394040-19-7
M. Wt: 235.8
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Preparation Methods

The synthesis of tert-butyl 2-(piperidin-3-yl)acetate hydrochloride typically involves the esterification of piperidine derivatives. One common synthetic route includes the reaction of piperidine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting tert-butyl 2-(piperidin-3-yl)acetate is then treated with hydrochloric acid to obtain the hydrochloride salt .

Chemical Reactions Analysis

tert-Butyl 2-(piperidin-3-yl)acetate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 2-(piperidin-3-yl)acetate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of piperidine derivatives’ biological activities, such as their potential as enzyme inhibitors or receptor modulators.

    Medicine: Research on this compound includes its potential therapeutic applications, such as in the development of drugs for neurological disorders.

    Industry: It is used in the production of fine chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of tert-butyl 2-(piperidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural substrates or ligands, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition or activation of specific enzymes or receptors, resulting in various pharmacological effects .

Properties

CAS No.

1394040-19-7

Molecular Formula

C11H22ClNO2

Molecular Weight

235.8

Purity

95

Origin of Product

United States

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